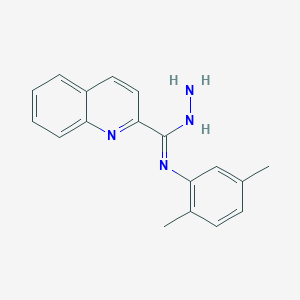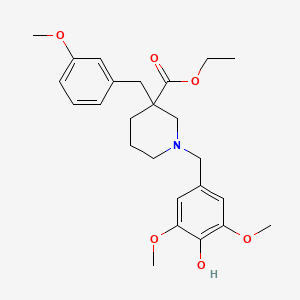
1-(4-ethylphenyl)-5-methyl-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylphenyl)-5-methyl-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the family of triazole derivatives. It has garnered significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
科学的研究の応用
1-(4-ethylphenyl)-5-methyl-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide has been extensively researched for its potential applications in various fields. In the field of medicine, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi. In the field of agriculture, it has been studied as a potential pesticide due to its ability to control the growth of pests. In the field of materials science, it has been studied as a potential precursor for the synthesis of new materials due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-ethylphenyl)-5-methyl-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins in the cells. In cancer cells, it is believed to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for the replication and division of cancer cells. In bacteria and fungi, it is believed to inhibit the activity of certain enzymes that are essential for the growth and survival of these organisms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit the growth and proliferation of cancer cells. In bacteria and fungi, it has been shown to inhibit the growth and survival of these organisms. It has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 1-(4-ethylphenyl)-5-methyl-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its high potency and specificity. It has been shown to have a high degree of selectivity towards cancer cells, bacteria, and fungi, making it a promising candidate for the development of new drugs and pesticides. However, one of the main limitations of using this compound in lab experiments is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration of this compound to minimize its toxicity and maximize its therapeutic potential.
将来の方向性
There are several future directions for the research and development of 1-(4-ethylphenyl)-5-methyl-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide. One direction is the development of new drugs and pesticides based on this compound. Another direction is the investigation of its potential applications in other fields such as materials science and nanotechnology. Further research is also needed to elucidate its mechanism of action and to determine its potential toxicity and side effects. Overall, this compound is a promising compound with a wide range of potential applications, and further research is needed to fully explore its therapeutic potential.
合成法
The synthesis of 1-(4-ethylphenyl)-5-methyl-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-Ethylbenzylamine, 2-Pyridinemethanol, and 4-Azido-1-methyl-1,2,3-triazole in the presence of copper (I) iodide as a catalyst. The reaction takes place in a solvent mixture of DMF (dimethylformamide) and water at 100°C for 12 hours. The resulting product is then purified through column chromatography using a silica gel column.
特性
IUPAC Name |
1-(4-ethylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-3-14-7-9-16(10-8-14)23-13(2)17(21-22-23)18(24)20-12-15-6-4-5-11-19-15/h4-11H,3,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOJJHZQLKMBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5008769.png)
![N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5008770.png)
![[2-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-6-methoxyphenoxy]acetic acid](/img/structure/B5008782.png)

![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5008789.png)

![N-[2-methyl-2-(4-morpholinyl)propyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5008817.png)
![N-[(5-bromo-3-pyridinyl)carbonyl]glutamic acid](/img/structure/B5008822.png)
![5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5008838.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5008846.png)
![2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5008863.png)
![3,7-dimethyl-2-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5008865.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5008874.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine](/img/structure/B5008889.png)